Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Description
Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a dihydropyridine derivative featuring a 3-nitrophenyl substituent at the 4-position, a cyano group at the 3-position, a hydroxyl group at the 6-position, and a sulfanyl acetate ester moiety.
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-13(8-17)12(7-14(20)18-16)10-4-3-5-11(6-10)19(22)23/h3-6,12H,2,7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBXCODPOVARQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C13H12N4O4S
- Molecular Weight : 304.32 g/mol
The biological activity of this compound involves several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Studies indicate that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Enzyme Inhibition : Ethyl acetate derivatives have been shown to inhibit various enzymes related to metabolic pathways.
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies
- Neuroprotective Study : In a study involving neuronal cell cultures, this compound was shown to significantly reduce cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound selectively inhibited the growth of various cancer cell lines while sparing normal cells. This selectivity suggests potential for development as an anticancer agent.
Research Findings
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Antioxidant Mechanism : The compound's ability to scavenge free radicals was confirmed through assays measuring DPPH radical scavenging activity.
- Neuroprotective Pathways : Activation of the Nrf2 pathway was observed, suggesting that this compound may enhance cellular defenses against oxidative damage.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. The final product is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the structure and purity of the compound, which is crucial for its subsequent applications.
Biological Activities
2.1 Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). Some studies report that these compounds demonstrate higher inhibitory effects compared to standard chemotherapeutics like doxorubicin .
2.2 Antimicrobial Properties
In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies have highlighted its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
2.3 Neuroprotective Effects
Recent investigations into neuroprotective properties suggest that certain derivatives may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This opens avenues for research into its use in conditions like Alzheimer's disease .
Material Science Applications
This compound has also found applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Case Study 1: Antitumor Evaluation
A study conducted by Al-Suwaidan et al. (2016) assessed the antitumor activity of various synthesized derivatives of this compound against multiple cancer cell lines. The results demonstrated that some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer drugs.
Case Study 2: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial activity of several compounds derived from this compound against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives showed significant inhibition zones compared to control antibiotics, highlighting their potential for further development into new antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Modifications
The compound is compared to three analogues (Table 1), highlighting key structural differences and their implications:
Table 1: Structural Comparison of Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate and Analogues
Key Observations:
The styryl substituent in compounds from may confer π-π stacking capabilities, absent in nitro- or bromo-substituted analogues.
6-Position Substituent :
- The hydroxyl group in the target compound and the 4-bromophenyl analogue enables hydrogen bonding, improving solubility in polar solvents. In contrast, methyl or ethoxycarbonyl groups in other analogues increase lipophilicity .
Functional Groups :
- The sulfanyl acetate ester in the target compound and its bromophenyl analogue contrasts with the thioxo group in compound 1 (), which may alter redox behavior and metal-binding properties .
Physical Properties:
- Melting Points : The hydroxyl and nitro groups in the target compound may elevate its melting point compared to compound 2 (70–71°C) due to stronger hydrogen bonding and dipole interactions .
- Solubility: The nitro group’s polarity suggests moderate solubility in polar aprotic solvents (e.g., DMSO), whereas styryl- and methyl-substituted analogues are likely more soluble in nonpolar solvents .
Crystallographic and Computational Insights
- While direct crystallographic data for the target compound is unavailable, SHELX programs (e.g., SHELXL, SHELXT) are widely used for refining similar small-molecule structures . The nitro group’s meta position may induce distinct crystal packing compared to para-substituted analogues (e.g., 4-bromophenyl), influencing lattice stability and diffraction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
